molecular formula C9H11NO2 B1140823 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- CAS No. 109926-37-6

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Cat. No.: B1140823
CAS No.: 109926-37-6
M. Wt: 165.18914
InChI Key:
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Description

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- can be achieved through several synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is one of the key mechanisms by which it exerts its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNFZTRISBVHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280958
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-37-6
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109926-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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